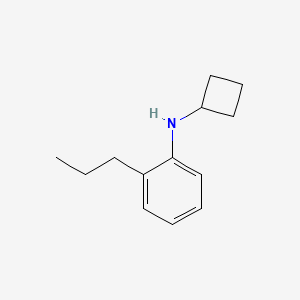
N-cyclobutyl-2-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-propylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclobutyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-propylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of cyclobutyl bromide with 2-propylaniline in the presence of a base like potassium carbonate can yield this compound. Another method involves the reduction of nitroarenes followed by alkylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration of arenes followed by reduction and subsequent alkylation. The use of palladium-catalyzed amination reactions is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-2-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
N-cyclobutyl-2-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic effects.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-propylaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclobutylamine: Similar in structure but lacks the propyl group.
2-Propylaniline: Similar but lacks the cyclobutyl group.
Cyclobutylbenzene: Similar but lacks the amino group.
Uniqueness: N-cyclobutyl-2-propylaniline is unique due to the presence of both cyclobutyl and propyl groups attached to the aniline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-cyclobutyl-2-propylaniline |
InChI |
InChI=1S/C13H19N/c1-2-6-11-7-3-4-10-13(11)14-12-8-5-9-12/h3-4,7,10,12,14H,2,5-6,8-9H2,1H3 |
InChI Key |
NABVCEJZPOXBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
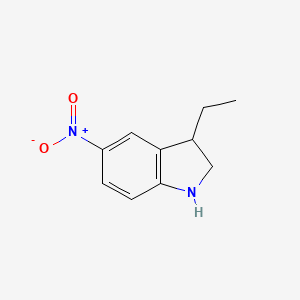
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
amine](/img/structure/B13243806.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
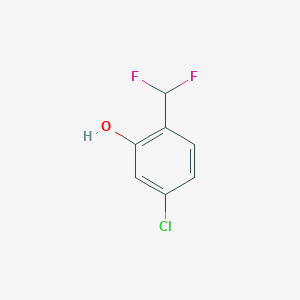
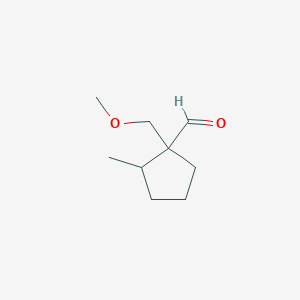
![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
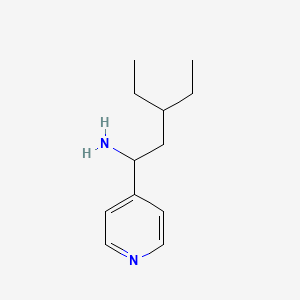
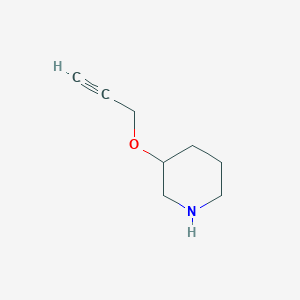
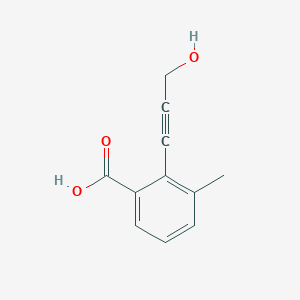
amine](/img/structure/B13243856.png)
